Higher Ω₂ Judd-Ofelt Parameter
Spectral analysis of single crystals of the dimeric compound Ho₂(CH₃COO)₆·4H₂O reveals that the Ω₂ Judd-Ofelt intensity parameter is distinctly higher for holmium acetate compared to other lanthanide carboxylate compounds [1]. This parameter is a quantitative measure of the ligand field's effect on the lanthanide ion, with higher values indicating stronger polarization and a greater degree of covalent bonding character [1]. The Ω₄ and Ω₆ parameters, however, remain close to values observed for other lanthanide carboxylates [1]. The observed difference is attributed to the distinctly shorter Ln–O(H₂O) bond compared to the Ln–O(carboxylic) bond in this system [1].
| Evidence Dimension | Ω₂ Judd-Ofelt parameter (hypersensitivity) |
|---|---|
| Target Compound Data | Ω₂ parameter distinctly higher (exact value not provided in abstract, but qualitatively 'distinctly higher') |
| Comparator Or Baseline | Other lanthanide carboxylate compounds (class baseline) |
| Quantified Difference | Qualitatively 'distinctly higher' for Ω₂; Ω₄ and Ω₆ are similar to baseline |
| Conditions | Absorption spectra measured along b and c axes of single crystals at 293, 118, and 4.5 K |
Why This Matters
This unique spectral signature is critical for designing holmium-based optical materials (e.g., lasers, phosphors) with predictable emission and absorption characteristics, as it indicates a ligand field environment that cannot be replicated by using erbium or thulium acetates.
- [1] Bukietyńska, K., & Legendziewicz, J. (1991). Spectral intensities of holmium acetate single crystals. Inorganica Chimica Acta, 186(1), 135-138. View Source
